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(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

Cat. No.: B3046363
CAS No.: 1234616-34-2
M. Wt: 148.17
InChI Key: KAPOTXPLPHCQFT-UHFFFAOYSA-N
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Description

Significance of Imidazopyridine Heterocycles in Contemporary Organic Synthesis and Drug Design

Imidazopyridine heterocycles, including the imidazo[4,5-c]pyridine isomer, are of paramount importance in modern organic synthesis and drug design. Their unique electronic and structural properties facilitate their roles as versatile intermediates and key pharmacophores. The structural analogy to purines enables these compounds to modulate the activity of various enzymes and receptors, leading to a broad spectrum of biological activities. nih.gov

Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated for a range of therapeutic applications, demonstrating the versatility of this heterocyclic system. The ability to introduce a variety of substituents at different positions on the ring system allows for the fine-tuning of their pharmacological profiles.

Table 1: Investigated Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Biological Activity Therapeutic Area
Antitumor Oncology
Antimicrobial Infectious Diseases
Anti-inflammatory Inflammatory Disorders
Antiviral Virology

The development of novel synthetic methodologies has further expanded the accessibility and diversity of imidazopyridine derivatives, making them attractive targets for both academic and industrial research.

Strategic Importance of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine as a Multifunctional Building Block

While extensive research specifically detailing the applications of this compound is limited, its strategic importance as a multifunctional building block can be inferred from its structural components. The aminomethyl group (-CH2NH2) is a key functional handle that allows for a variety of chemical transformations. This primary amine can serve as a nucleophile or be readily converted into other functional groups, providing a versatile point for molecular elaboration.

The presence of the aminomethyl moiety at the 7-position of the imidazo[4,5-c]pyridine core is particularly significant. This substitution pattern allows for the exploration of chemical space that may not be accessible through modifications at other positions of the heterocyclic ring. The introduction of this functional group can influence the molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical parameters in drug design. The strategic placement of the aminomethyl group can facilitate interactions with specific biological targets, potentially leading to the development of novel therapeutic agents with improved potency and selectivity. The importance of aminomethyl-substituted heterocycles is well-established in medicinal chemistry, as this functional group is present in numerous approved drugs. rsc.orgnih.gov

Historical Perspectives and Evolution of Imidazo[4,5-c]pyridine Synthetic Methodologies

The synthesis of the imidazo[4,5-c]pyridine scaffold has evolved significantly over the years, with early methods often requiring harsh reaction conditions and offering limited substituent diversity. nih.gov Classical approaches typically involved the condensation of a suitably substituted diaminopyridine with a carboxylic acid or its derivative. nih.gov

More recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the construction of the imidazo[4,5-c]pyridine ring system. These modern techniques often employ transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wider range of functional groups under milder conditions. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields. nih.gov

The development of regioselective synthetic routes has been a key focus, enabling chemists to precisely control the position of substituents on the imidazo[4,5-c]pyridine core. This level of control is crucial for systematic structure-activity relationship (SAR) studies in drug discovery programs. The synthesis of precursors like 7-methyl-3H-imidazo[4,5-c]pyridine highlights the efforts to functionalize the 7-position of the scaffold. nih.gov The conversion of such precursors through subsequent chemical transformations would be a plausible route to obtain this compound.

Table 2: Evolution of Synthetic Methods for Imidazo[4,5-c]pyridines

Method Description Advantages
Classical Condensation Reaction of diaminopyridines with carboxylic acids or their derivatives. Readily available starting materials.
Transition Metal Catalysis Palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. Milder reaction conditions, broader substrate scope.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Reduced reaction times, often higher yields.

The continued development of innovative synthetic strategies will undoubtedly play a pivotal role in unlocking the full potential of the imidazo[4,5-c]pyridine scaffold and its derivatives, including this compound, in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B3046363 (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine CAS No. 1234616-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,1,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPOTXPLPHCQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279382
Record name 3H-Imidazo[4,5-c]pyridine-7-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-34-2
Record name 3H-Imidazo[4,5-c]pyridine-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Mechanisms and Derivatization Pathways of 3h Imidazo 4,5 C Pyridin 7 Yl Methanamine

Functional Group Transformations of the 7-Methanamine Side Chain

The 7-methanamine side chain provides a primary amino group that is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amine of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine can act as a potent nucleophile, readily participating in substitution reactions. These reactions are fundamental for creating new carbon-nitrogen bonds and introducing a wide array of substituents. For instance, in analogous systems, primary amines on heterocyclic cores can react with suitable electrophiles to yield substituted amine derivatives.

ElectrophileReaction TypeProduct Type
Alkyl Halides (R-X)N-AlkylationSecondary or Tertiary Amines
EpoxidesRing-Openingβ-Amino Alcohols
α,β-Unsaturated CarbonylsMichael Additionβ-Amino Carbonyl Compounds

This table is illustrative of typical nucleophilic substitution reactions for primary amines and is based on general organic chemistry principles, not on specific experimental data for this compound.

Acylation and Alkylation Derivatives of the Primary Amine

Acylation and alkylation of the primary amine are key strategies for modifying the electronic and steric properties of the methanamine side chain. Acylation, typically achieved using acyl chlorides or anhydrides, leads to the formation of stable amide derivatives. These amides can alter the biological activity and pharmacokinetic properties of the parent molecule.

Alkylation, on the other hand, introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Reductive amination, a common alkylation method, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Table of Acylation and Alkylation Reactions:

ReagentReaction ConditionProduct Functional Group
Acetyl ChlorideBase (e.g., triethylamine)Acetamide
Benzoyl ChlorideSchotten-Baumann conditionsBenzamide
Alkyl Halide (e.g., CH3I)Base (e.g., K2CO3)N-Alkylated Amine
Aldehyde/Ketone + NaBH4Reductive AminationN-Alkylated Amine

This table provides examples of common acylation and alkylation reactions for primary amines.

Cyclization Reactions Utilizing the Methanamine Moiety

The methanamine moiety is a valuable component for the construction of novel heterocyclic rings fused to the imidazo[4,5-c]pyridine core. These cyclization reactions often involve the reaction of the primary amine with a bifunctional electrophile. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the reaction conditions and the nature of the electrophile. Such reactions significantly expand the chemical space and allow for the generation of structurally diverse compound libraries. Research on pyridin-2-ylmethanamines has shown their utility in synthesizing imidazo[1,5-a]heterocycles through condensation and subsequent cyclization with aldehydes. nih.gov

Regioselective Functionalization of the Imidazo[4,5-c]pyridine Ring System

The imidazo[4,5-c]pyridine ring system possesses multiple potential sites for functionalization. Achieving regioselectivity is a critical challenge and a key focus of synthetic efforts to create specific isomers with desired biological activities.

Site-Selective C-H Activation and Arylation Reactions

Direct C-H activation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For imidazo[1,2-a]pyridines, a related isomeric system, C-H arylation has been extensively studied, with a strong preference for functionalization at the C3 position of the imidazole (B134444) ring. nih.govrsc.org This selectivity is often directed by the electronic properties of the ring system. Palladium-catalyzed C-H arylation has been a particularly successful strategy. nih.gov While direct C-H arylation data for this compound is not extensively documented, the principles from related imidazopyridine scaffolds suggest that selective functionalization of the carbon atoms on both the imidazole and pyridine (B92270) rings is achievable.

Table of Potential Regioselective C-H Arylation Sites:

PositionRingElectronic CharacterPotential for Arylation
C2ImidazoleElectron-deficientPossible with specific catalysts
C5PyridineElectron-deficientFavorable with appropriate directing groups

This table is based on the general reactivity patterns of imidazopyridine systems and serves as a predictive guide.

Selective Functionalization of Imidazole and Pyridine Nitrogens

The imidazo[4,5-c]pyridine core contains three nitrogen atoms, each with distinct electronic environments and potential for functionalization. The pyridine nitrogen is generally more basic and nucleophilic than the imidazole nitrogens. Alkylation reactions, for instance, are expected to occur preferentially at the pyridine nitrogen under neutral or slightly basic conditions.

Selective functionalization of the imidazole nitrogens (N1 or N3) is more challenging due to tautomerism. However, the use of protecting groups or specific reaction conditions can allow for regioselective substitution. For example, in the synthesis of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives, alkylation under basic conditions predominantly resulted in the formation of N5 and N4 regioisomers, respectively. nih.gov This indicates that the nitrogen on the pyridine ring and the nitrogen at position 4 of the imidazole ring are the most susceptible to alkylation in these related systems.

Exploitation of the Imidazo[4,5-c]pyridine Scaffold as a Purine (B94841) Isostere

The principle of bioisosterism, where one functional group or molecule is substituted for another with similar physical or chemical properties to enhance or modify the biological activity of a compound, is a cornerstone of modern medicinal chemistry. The imidazo[4,5-c]pyridine scaffold, the core of this compound, serves as a classic purine isostere. This structural and electronic mimicry of endogenous purines, such as adenine (B156593) and guanine, allows compounds based on this scaffold to interact with biological targets that naturally recognize purines, including a wide array of enzymes like protein kinases. nih.govmdpi.com

The bioisosteric resemblance is rooted in the similar size, shape, and arrangement of nitrogen atoms and hydrogen bond donors/acceptors between the two bicyclic systems. This enables imidazo[4,5-c]pyridine derivatives to fit into the ATP-binding pockets of kinases, which are often rich in interactions with the purine ring of ATP. Researchers have extensively exploited this property to design a multitude of kinase inhibitors for various therapeutic applications, particularly in oncology. nih.gov

Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies and autoimmune diseases. mdpi.comresearchgate.net In the quest for novel BTK inhibitors, researchers have designed and synthesized trisubstituted imidazo[4,5-c]pyridines as purine bioisosteres. nih.gov

In one study, a series of 1,4,6-trisubstituted imidazo[4,5-c]pyridines were developed and evaluated as BTK inhibitors. Contrary to expectations from previous studies on related scaffolds, the imidazo[4,5-c]pyridine core demonstrated significantly higher activity against BTK compared to its corresponding imidazo[4,5-b]pyridine isomer. researchgate.netnih.gov This highlights the subtle but critical influence of nitrogen placement within the scaffold on target engagement. Structure-activity relationship (SAR) studies revealed a high tolerance for diverse hydrophobic and hydrophilic substituents at the C6 position, allowing for the fine-tuning of the compounds' properties. nih.gov

Compound IDScaffoldKey SubstitutionsTargetIC50 (nM)
Series A Imidazo[4,5-c]pyridineVaried N1, C4, C6BTKActive
Series B Imidazo[4,5-b]pyridineVaried N1, C4, C6BTKLess Active

This table illustrates the superior activity of the imidazo[4,5-c]pyridine scaffold over the imidazo[4,5-b]pyridine isomer in BTK inhibition, as reported in referenced studies. researchgate.netnih.gov

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP can lead to the death of cancer cells, especially in tumors with existing DNA repair defects (e.g., BRCA mutations). The active site of PARP accommodates a nicotinamide (B372718) adenine dinucleotide (NAD+) molecule, which contains a purine-like structure. This has made the imidazo[4,5-c]pyridine scaffold an attractive starting point for designing PARP inhibitors.

Researchers have synthesized series of imidazo[4,5-c]pyridinecarboxamide derivatives and evaluated their PARP inhibitory activity. Many of these compounds showed potent effects. For instance, compound 8d from one series was identified as a potent PARP inhibitor with an IC50 of 0.528 µM. nih.gov Another study reported an even more potent compound, 9 , from a different series of imidazo[4,5-c]pyridines, which demonstrated an IC50 value of 8.6 nM. mdpi.com These findings underscore the scaffold's utility in developing highly effective inhibitors for this important cancer target. nih.govmdpi.com

Compound IDScaffold TypeTargetIC50
Compound 8d Imidazo[4,5-c]pyridinecarboxamidePARP0.528 µM
Compound 9 Imidazo[4,5-c]pyridine derivativePARP8.6 nM

This table presents the inhibitory concentrations of two different imidazo[4,5-c]pyridine derivatives against PARP, showcasing the scaffold's potential in this context. nih.govmdpi.com

Targeting Src Family Kinases (SFKs) and DNA-Dependent Protein Kinase (DNA-PK)

The versatility of the imidazo[4,5-c]pyridine scaffold extends to other critical kinase targets in oncology. Src family kinases (SFKs) are non-receptor tyrosine kinases that play a key role in the development of aggressive brain tumors like glioblastoma multiforme. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as SFK inhibitors. Several of these compounds, notably 1s , exhibited potent inhibition of Src and Fyn kinases in the submicromolar range and showed effective antiproliferative activity against glioblastoma cell lines. nih.gov

Furthermore, the imidazo[4,5-c]pyridine-2-one scaffold has been identified as a promising core for inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks. acs.org As radiation therapy induces such breaks, DNA-PK inhibitors are actively being investigated as radiosensitizers to enhance the efficacy of cancer treatment. The discovery of selective DNA-PK inhibitors based on this scaffold, which had previously received little attention for this target, opens new avenues for therapeutic development. acs.org

Compound IDScaffold TypeTarget KinaseActivity
Compound 1s Imidazo[4,5-c]pyridin-2-oneSrc, FynSubmicromolar IC50
Series C Imidazo[4,5-c]pyridin-2-oneDNA-PKPotent Inhibition

This table summarizes the successful application of the imidazo[4,5-c]pyridin-2-one scaffold in developing inhibitors for both Src family kinases and DNA-PK. nih.govacs.org

Spectroscopic Characterization and Structural Elucidation of 3h Imidazo 4,5 C Pyridin 7 Yl Methanamine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of imidazo[4,5-c]pyridine analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular skeleton and the position of substituents.

In the ¹H NMR spectra of imidazo[4,5-c]pyridine derivatives, the protons on the pyridine (B92270) and imidazole (B134444) rings typically resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. nih.govdtic.mil The exact chemical shifts are highly dependent on the nature and position of substituents. For instance, the protons on the pyridine moiety of 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one appear as doublets at δ 7.78 ppm and δ 6.48 ppm. nih.gov The methylene (B1212753) protons of the methanamine group at position 7 would be expected to appear further upfield, typically in the range of δ 3.5-5.0 ppm, influenced by the electron-withdrawing nature of the adjacent aromatic system. The N-H proton of the imidazole ring often appears as a broad singlet at a higher chemical shift, for example, around δ 13.76 ppm in some analogues, and its position can be confirmed by D₂O exchange experiments. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms of the fused heterocyclic rings typically appear in the range of δ 110-160 ppm. nih.govmdpi.com For example, in a series of 4-amino-1-cyclopentyl-3-(substituted-phenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one analogues, the carbon atoms of the imidazo[4,5-c]pyridine core were observed between δ 97 and δ 153 ppm. nih.gov The chemical shift of the methylene carbon in the methanamine side chain is expected in the aliphatic region, generally between δ 40-50 ppm. The specific chemical shifts observed in both ¹H and ¹³C NMR are crucial for confirming regiochemistry in substitution reactions, as demonstrated in the synthesis of N5-regioisomers of 2-(substituted-phenyl)imidazo[4,5-c]pyridines. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[4,5-c]pyridine Analogues

Compound/Fragment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Reference
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one nih.gov
Pyridine CH 7.78 (d), 6.48 (d) 109.99, 96.76 nih.gov
Imidazole/Pyridine Cq - 152.17, 144.20, 142.05, 134.23 nih.gov
Phenyl CH 7.61-7.46 (m) 130.18, 129.95, 128.58, 126.71 nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.com
Pyridine CH & Aromatic CH 8.42–7.57 (m) - mdpi.com
Imidazole NH 13.76 (s) - mdpi.com

Note: Data is for structurally similar imidazo[4,5-b] and imidazo[4,5-c]pyridine cores to provide representative chemical shift ranges.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine analogues. Techniques such as Electrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar, heterocyclic compounds. It typically generates protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. nih.gov For instance, various 4-amino-imidazo[4,5-c]pyridin-2-one derivatives consistently showed the [M+H]⁺ ion as the base peak in their ESI-MS spectra, confirming their respective molecular masses. nih.gov

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for distinguishing between isomers and confirming the identity of newly synthesized analogues. For example, in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, ESI-HRMS was used to confirm the calculated mass of C16H17N5O2 [M+H]⁺ as 312.1460 (found 312.1465), validating the elemental composition.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for monitoring reaction progress, assessing the purity of synthesized compounds, and analyzing complex mixtures. researchgate.net Studies on related prazoles have utilized ESI-TOF/HRMS to investigate detailed fragmentation mechanisms, which often involve cleavages near linker groups and rearrangements across the imidazole ring, providing a basis for understanding the fragmentation of imidazo[4,5-c]pyridine analogues. nih.gov

Table 2: ESI-MS Data for Representative Imidazo[4,5-c]pyridine Analogues

Compound Molecular Formula Calculated [M+H]⁺ Observed [M+H]⁺ Reference
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one C₁₈H₁₃ClN₄O 336.08 336.77 nih.gov
4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one C₁₈H₁₂BrClN₄O 413.99 415.38 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For analogues of this compound, IR spectra provide characteristic absorption bands that confirm the presence of the amine group and the heterocyclic core.

The N-H stretching vibrations of the primary amine (-NH₂) in the methanamine group and the secondary amine within the imidazole ring are particularly diagnostic. Primary amines typically show two bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretching), while the N-H stretch of the imidazole ring is expected as a broader band in the 3300-2500 cm⁻¹ range, often due to hydrogen bonding. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.cz In contrast, aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of structural information. The C=N and C=C stretching vibrations of the fused imidazo[4,5-c]pyridine ring system give rise to a series of sharp to medium intensity bands between 1650-1400 cm⁻¹. pw.edu.pl The N-H bending vibration of the amine group also appears in this region, typically around 1650-1580 cm⁻¹. These characteristic patterns of absorption bands, when analyzed together, provide strong evidence for the proposed molecular structure. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Imidazo[4,5-c]pyridine Analogues

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amine (N-H) Stretch (primary) 3500 - 3300 vscht.cz
Imidazole (N-H) Stretch (secondary, H-bonded) 3300 - 2500 researchgate.net
Aromatic C-H Stretch 3100 - 3000 pw.edu.pl
Aliphatic C-H Stretch 3000 - 2850 vscht.cz
C=N / C=C Ring Stretching 1650 - 1400 pw.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the conjugated π-system of imidazo[4,5-c]pyridine analogues. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, and the wavelengths of maximum absorption (λmax) are characteristic of the compound's electronic structure.

Imidazopyridine derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π–π* transitions. unito.it For example, various imidazo[1,5-a]pyridine (B1214698) derivatives show two main absorption bands, one in the 300–320 nm range and a second centered at 360–380 nm. unito.it The absorption spectra are sensitive to the nature and position of substituents on the heterocyclic core. Electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax values. For instance, in a series of V-shaped bis-imidazo[1,2-a]pyridine fluorophores, the absorption onset shifts to longer wavelengths as the electron-donating character of peripheral substituents increases, indicating a partial intramolecular charge-transfer (ICT) nature of the transition. nih.gov

UV-Vis spectroscopy is also a practical tool for reaction monitoring. By observing the appearance or disappearance of characteristic absorption bands over time, the progress of a reaction, such as the formation of the imidazo[4,5-c]pyridine ring system, can be effectively tracked.

Table 4: UV-Vis Absorption Maxima (λmax) for Representative Imidazopyridine Analogues

Compound Class Solvent λmax (nm) Transition Type Reference
Imidazo[1,5-a]pyridines Acetonitrile 300-320 π–π* unito.it
360-380 π–π* / ICT unito.it
bis-Imidazo[1,2-a]pyridines CH₂Cl₂ ~250-270 π–π* nih.gov

Note: Data is for related imidazopyridine systems to illustrate typical electronic transition ranges.

Advanced Structural Analysis by X-ray Crystallography

While spectroscopic methods provide crucial information about connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry of imidazo[4,5-c]pyridine analogues. nih.gov

Crystallographic studies on related imidazo[4,5-b]pyridine derivatives have revealed key structural features. For example, the analysis of 6-Bromo-2-(4-nitrophenyl)-3-allyl-3H-imidazo[4,5-b]pyridine confirmed the N-alkylation position and provided detailed geometric parameters. uctm.edu Such studies are essential for validating the regioselectivity of synthetic reactions.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals important intermolecular interactions, such as hydrogen bonding and π–π stacking. In the crystal structure of 1H-imidazo[4,5-c]pyridine, molecules are organized into hydrogen-bonded chains, a feature that significantly influences the material's physical properties. researchgate.net Understanding these non-covalent interactions is critical for rational drug design and materials science applications.

Table 5: Selected Crystallographic Data for an Imidazo[4,5-b]pyridine Analogue

Parameter 6-Bromo-2-(4-nitrophenyl)-3-allyl-3H-imidazo[4,5-b]pyridine Reference
Crystal System Monoclinic uctm.edu
Space Group P2₁/c uctm.edu
a (Å) 12.0353(4) uctm.edu
b (Å) 10.3758(3) uctm.edu
c (Å) 12.1895(4) uctm.edu
β (°) 100.998(2) uctm.edu

Note: Data for a closely related imidazo[4,5-b]pyridine derivative is presented to illustrate typical crystallographic parameters.

Table of Mentioned Compounds

Compound Name
This compound
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
4-amino-1-cyclopentyl-3-(substituted-phenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one
4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
1H-imidazo[4,5-c]pyridine

Advanced Research Applications and Design Strategies Utilizing the 3h Imidazo 4,5 C Pyridin 7 Yl Methanamine Scaffold

Scaffold Diversification for Novel Chemical Entity Discovery

The imidazo[4,5-c]pyridine core serves as a versatile template for the generation of diverse chemical libraries. Medicinal chemists employ various strategies to modify this scaffold, aiming to explore new chemical space and identify novel bioactive compounds. Key diversification points on the (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine scaffold include the imidazole (B134444) nitrogen, the primary amine of the methanamine group, and various positions on the pyridine (B92270) ring.

One common strategy is scaffold hopping , where the core structure is modified to create isosteric analogs with potentially improved properties. For instance, researchers have explored related imidazopyridine isomers like imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines to modulate target selectivity and pharmacokinetic profiles. mdpi.com The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, has proven to be a valuable tool for the efficient one-pot synthesis of diverse imidazo[1,2-a]pyridines, demonstrating a practical approach to scaffold diversification that could be adapted for the imidazo[4,5-c]pyridine system. mdpi.com

Another key diversification approach involves the derivatization of the methanamine side chain. This primary amine is a versatile handle for introducing a wide array of substituents through reactions such as amidation, sulfonylation, and reductive amination. These modifications can significantly impact a compound's potency, selectivity, and physicochemical properties. For example, in the development of antimycobacterial agents, the amine was acylated with various substituted benzoic acids and other acyl chlorides to generate a library of amide derivatives with varying electronic and steric properties. rsc.orgresearchgate.net

Furthermore, substitutions on the pyridine ring of the scaffold can be explored to fine-tune the biological activity. Halogenation or the introduction of other small functional groups can alter the electronic distribution of the molecule and provide additional interaction points with biological targets. These strategies collectively contribute to the discovery of novel chemical entities with a wide range of therapeutic applications.

Development of Pharmacologically Active Agents through Scaffold Hopping and Lead Optimization

The inherent drug-like properties of the imidazo[4,5-c]pyridine scaffold make it an excellent starting point for the development of pharmacologically active agents. Through scaffold hopping and lead optimization, researchers have successfully designed and synthesized potent modulators of various biological targets.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazo[4,5-c]pyridine scaffold has been extensively utilized in the design of inhibitors for several important kinases.

CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Researchers have designed and synthesized a series of novel 3H-imidazo[4,5-c]pyridine derivatives as CDK2 inhibitors. These compounds were developed using a scaffold hopping strategy from a known CDK2 inhibitor. Several of these derivatives exhibited potent CDK2 inhibition with IC50 values in the sub-micromolar range.

PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition can enhance the efficacy of chemotherapy in cancers with deficient DNA repair pathways. A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been developed as potent PARP-1 inhibitors. researchgate.net One of the lead compounds from this series demonstrated strong inhibition of the PARP-1 enzyme with an IC50 of 8.6 nM and significantly potentiated the cytotoxicity of the chemotherapeutic agent temozolomide (B1682018) in various cancer cell lines. researchgate.net

Src Family Kinase Inhibitors: The Src family of non-receptor tyrosine kinases plays a significant role in cancer cell proliferation, survival, and metastasis. While direct examples utilizing the this compound scaffold are limited, related imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases.

FLT3/Aurora Kinase Inhibitors: FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are important targets in acute myeloid leukemia (AML). Optimization of the closely related imidazo[4,5-b]pyridine scaffold has led to the identification of potent dual FLT3/Aurora kinase inhibitors. nih.govacs.orgbohrium.comacs.org One such compound, a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative, showed nanomolar potency against both kinases and their mutants. nih.govacs.orgbohrium.com This highlights the potential of the broader imidazopyridine class in developing dual-target inhibitors.

GSK-3β Inhibitors: Glycogen synthase kinase-3β (GSK-3β) is implicated in a variety of diseases, including neurodegenerative disorders and cancer. While specific inhibitors from the this compound scaffold are not extensively reported, related imidazo[1,5-a]pyridine (B1214698) derivatives have been developed as potent GSK-3β inhibitors through a scaffold hopping approach. nih.gov This suggests that the imidazo[4,5-c]pyridine core could also be a viable starting point for the design of novel GSK-3β inhibitors.

Kinase TargetScaffold VariationLead Compound ExamplePotency (IC50/Kd)
CDK23H-Imidazo[4,5-c]pyridineNot specified< 1 µM
PARP-1Imidazo[4,5-c]pyridine-7-carboxamideXZ-1203128.6 nM
Src FamilyImidazo[4,5-c]pyridin-2-oneNot specifiedSub-micromolar
FLT3/AuroraImidazo[4,5-b]pyridineCCT137690Aurora A: 15 nM, Aurora B: 25 nM
GSK-3βImidazo[1,5-a]pyridineCompound 16Not specified

The versatility of the imidazo[4,5-c]pyridine scaffold extends to its use in developing ligands for various cell surface and intracellular receptors.

Angiotensin II AT1 Receptor Antagonists: The angiotensin II AT1 receptor is a key regulator of blood pressure, making it a prime target for antihypertensive drugs. A series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives have been synthesized and shown to be potent non-peptide angiotensin II receptor antagonists. These compounds demonstrated affinities and potencies in the nanomolar range, with some derivatives showing superior in vitro activity compared to the established drug L-158,809.

Toll-like Receptor 7 Agonists: Toll-like receptor 7 (TLR7) is an important component of the innate immune system, and its activation can trigger antiviral and antitumor immune responses. The 1H-imidazo[4,5-c]pyridine scaffold has been explored for the development of TLR7 agonists. These compounds are designed to mimic the natural ligands of TLR7, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of new antimycobacterial agents. A study involving the synthesis of novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide functionalities revealed significant in vitro and in vivo activity against M. tuberculosis. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies indicated that the nature of the substituent on the phenyl ring of the amide derivatives played a crucial role in their antimycobacterial potency. researchgate.net Several of the synthesized compounds were found to be highly active, reducing the bacterial load in the lungs and spleen of infected animal models. rsc.org

Compound SeriesKey Findings
Amide derivativesGenerally showed the highest antimycobacterial activity. Substituents on the phenyl ring significantly influenced potency.
Urea derivativesShowed moderate antimycobacterial activity.
Sulfonamide derivativesDisplayed the least antimycobacterial activity among the three series.

Engineering of Fluorescent Probes and Bio-imaging Agents

While specific examples of fluorescent probes derived directly from the this compound scaffold are not widely reported, the broader family of imidazopyridines has shown significant promise in this area. nih.gov The inherent fluorescence of the imidazopyridine core makes it an attractive platform for the design of probes for various biological applications, including metal ion detection and cell imaging. nih.gov

For instance, imidazo[1,2-a]pyridine-based fluorescent probes have been successfully developed for the detection of metal ions like Fe³⁺ and Hg²⁺ in aqueous media and within living cells. rsc.org Similarly, imidazo[1,5-a]pyridine derivatives have been investigated as fluorescent membrane probes due to their solvatochromic behavior and ability to intercalate into lipid bilayers. mdpi.com The insights gained from these related scaffolds suggest that the imidazo[4,5-c]pyridine core could be similarly functionalized to create novel fluorescent probes and bio-imaging agents for studying various cellular processes. A study on imidazo[4,5-b]pyridine derivatives demonstrated their use in cellular imaging, with one compound showing an unexpected nuclear localization, highlighting the potential for developing organelle-specific probes. nih.gov

Investigation of Antioxidative Potential and Related Chemical Mechanisms

Oxidative stress is implicated in the pathogenesis of numerous diseases. Some imidazopyridine derivatives have been shown to possess antioxidant properties. While comprehensive studies on the this compound scaffold itself are limited, research on related compounds provides valuable insights.

The antioxidant activity of imidazopyridine derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The specific chemical mechanisms can vary depending on the substitution pattern on the imidazopyridine core. For example, the presence of hydroxyl groups on the scaffold can enhance its radical scavenging activity through hydrogen atom donation. The nitrogen atoms within the heterocyclic ring system can also contribute to the antioxidant properties by participating in electron transfer processes or by chelating pro-oxidant metal ions. Further research is needed to fully elucidate the structure-antioxidant activity relationships for the this compound scaffold and its derivatives.

Q & A

Q. What are the standard synthetic routes for (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via condensation reactions between amines and aldehydes. For example, reacting a primary amine (e.g., 7-aminoimidazo[4,5-c]pyridine) with an aldehyde in dry methanol under reflux for 12–24 hours yields the target product. TLC monitoring is critical to confirm reaction completion . Alternative approaches involve reductive cyclization using Na₂S₂O₄ in ethanol under reflux, followed by purification via column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.96 ppm for -CH₂- in methanamine derivatives) to confirm structural integrity .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated [M+H]⁺ for analogs: 185.1073) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent decomposition. Stability tests in solvents (e.g., DMSO, methanol) should be conducted via periodic NMR analysis. Avoid prolonged exposure to light or moisture, as imidazo-pyridines are prone to oxidation .

Q. What are common research applications of this compound?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors (e.g., targeting PI3Kα or MAPK pathways) due to its heterocyclic core. Biological assays often involve IC₅₀ determination via enzymatic inhibition studies . Structural analogs are also explored in fluorescence-based probes for cellular imaging .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace methanol with ethanol or DMF to enhance solubility of intermediates .
  • Catalysis : Introduce Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling to attach substituents .
  • Temperature Control : Gradual heating (e.g., 60°C for 12h) reduces side reactions compared to rapid reflux .

Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved?

  • Methodological Answer :
  • Repeat Analysis : Confirm reproducibility under identical conditions.
  • Alternative Techniques : Use X-ray crystallography for unambiguous structural confirmation.
  • Isotopic Labeling : ¹⁵N or ¹³C labeling can clarify ambiguous peaks in complex mixtures .

Q. What computational methods predict reactivity or tautomeric forms?

  • Methodological Answer :
  • DFT Calculations : Analyze electron density maps (e.g., using Gaussian 16) to identify reactive sites (e.g., N7 in imidazo-pyridines) .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to predict tautomeric stability (e.g., 3H vs. 1H tautomers) .

Q. How can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-position to enhance kinase binding affinity .
  • Bioisosteric Replacement : Replace methanamine with ethylenediamine to assess impact on solubility and potency .
  • Pharmacophore Modeling : Use Schrödinger Suite to map hydrogen-bonding interactions with target proteins .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing.
  • Spill Management : Neutralize acidic residues with bicarbonate solutions; collect waste in sealed containers .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for bronchial irritation .

Q. How to design a bioactivity assay for imidazo-pyridine derivatives?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on homology modeling .
  • Assay Conditions : Use ADP-Glo™ kinase assay with ATP concentrations optimized to Km values.
  • Data Validation : Include positive controls (e.g., staurosporine) and triplicate runs to ensure reproducibility .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine
Reactant of Route 2
(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.